molecular formula CH6ClNO B565646 Methoxyl-d3-amine Hydrochloride CAS No. 110220-55-8

Methoxyl-d3-amine Hydrochloride

Cat. No.: B565646
CAS No.: 110220-55-8
M. Wt: 86.533
InChI Key: XNXVOSBNFZWHBV-NIIDSAIPSA-N
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Description

Methoxyl-d3-amine Hydrochloride is a deuterated compound, often used as a stable isotope-labeled internal standard in various analytical applications. It is a derivative of methoxyamine, where the hydrogen atoms are replaced by deuterium. This compound is particularly valuable in research due to its unique properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methoxyl-d3-amine Hydrochloride can be synthesized through the O-alkylation of hydroxylamine derivatives. One common method involves the O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime. The reaction conditions typically involve the use of methanol and a suitable base to facilitate the methylation process .

Industrial Production Methods

In industrial settings, the production of this compound often involves the methanolysis of hydroxylamine sulfonates. This method ensures high yield and purity of the final product. The reaction is carried out under controlled conditions to prevent decomposition and ensure the stability of the compound .

Chemical Reactions Analysis

Types of Reactions

Methoxyl-d3-amine Hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methoxyl-d3-amine Hydrochloride is widely used in scientific research, including:

Mechanism of Action

Methoxyl-d3-amine Hydrochloride exerts its effects by blocking abasic sites (apurinic/apyrimidinic sites) created by the cleavage of base excision repair glycosylases. This disruption in the base excision repair pathway increases the amount of cytotoxic adducts, leading to cell death. This mechanism is particularly useful in cancer treatment, where it enhances the efficacy of alkylating agents and radiation therapy .

Comparison with Similar Compounds

Similar Compounds

    Methoxyamine: A non-deuterated analog of Methoxyl-d3-amine Hydrochloride.

    N-methylhydroxylamine: An isomer of methoxyamine.

    Aminomethanol: Another isomer of methoxyamine.

Uniqueness

This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. This makes it particularly valuable in research applications where accurate quantification is essential .

Properties

IUPAC Name

O-(trideuteriomethyl)hydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5NO.ClH/c1-3-2;/h2H2,1H3;1H/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXVOSBNFZWHBV-NIIDSAIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])ON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678676
Record name O-(~2~H_3_)Methylhydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110220-55-8
Record name O-(~2~H_3_)Methylhydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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